molecular formula C24H27NO3 B11379179 N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11379179
M. Wt: 377.5 g/mol
InChI Key: PFXVBJHUIJPOOO-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound that features a furan ring, a phenoxy group, and an acetamide moiety

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C24H27NO3/c1-18(2)21-12-10-20(11-13-21)15-25(16-22-8-6-14-27-22)24(26)17-28-23-9-5-4-7-19(23)3/h4-14,18H,15-17H2,1-3H3

InChI Key

PFXVBJHUIJPOOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)C(C)C)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carbaldehyde with 2-methylphenol to form a furan-2-ylmethyl-2-methylphenoxy intermediate. This intermediate is then reacted with 4-isopropylbenzylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the acetamide group may produce the corresponding amine.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The furan ring and phenoxy group may interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE: can be compared with other compounds containing furan rings, phenoxy groups, or acetamide moieties, such as:

Uniqueness

The uniqueness of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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